molecular formula C12H25ClN2O2 B12444087 Tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride

Tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride

Cat. No.: B12444087
M. Wt: 264.79 g/mol
InChI Key: AHJWNYNXFDFWKQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H24N2O2·HCl. It is a derivative of piperidine and is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H25ClN2O2

Molecular Weight

264.79 g/mol

IUPAC Name

tert-butyl 4-amino-2-ethylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H24N2O2.ClH/c1-5-10-8-9(13)6-7-14(10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H

InChI Key

AHJWNYNXFDFWKQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCN1C(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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